2-Hydroxy-6-methoxybenzoic acid

Overview

Description

2-Hydroxy-6-methoxybenzoic acid is a chemical compound with significant relevance in various scientific fields. This compound is part of a broader category of hydroxybenzoic acids, known for their diverse applications and chemical properties.

Synthesis Analysis

The synthesis of hydroxybenzoic acid derivatives, including this compound, often involves complex chemical processes. Nießner et al. (1993) described the synthesis and characterization of 4-acetoxybenzoic acid and its derivatives, which are closely related to this compound, through processes such as high-temperature deuteration and differential scanning calorimetry (Nießner et al., 1993).

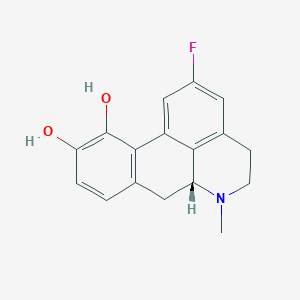

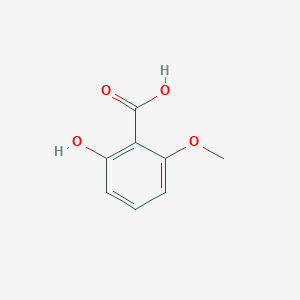

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acids is characterized by the presence of hydroxyl and methoxy groups attached to a benzene ring. This structure is crucial in determining the chemical and physical properties of the compound. Aarset et al. (2006) investigated the molecular structure of 2-hydroxybenzoic acid using electron diffraction and quantum chemical calculations, providing insights into the structural aspects of similar compounds (Aarset et al., 2006).

Chemical Reactions and Properties

This compound can participate in various chemical reactions due to its reactive functional groups. For instance, Jilani (2007) demonstrated a one-pot reaction involving 2′,6′-dimethoxy-4-nitro-1,1′-biphenyl-2-carboxylic acid, a compound similar to this compound, showcasing the compound's reactivity (Jilani, 2007).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are influenced by its molecular configuration. MacGillivray and Zaworotko (1994) analyzed the crystal and molecular structure of 2,6-dihydroxybenzoic acid, providing valuable data on the physical properties of closely related compounds (MacGillivray & Zaworotko, 1994).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards other chemical species, and its behavior in chemical reactions, are key areas of study. Research by Mori et al. (2020) on 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a structurally similar compound, can provide insights into the chemical properties of this compound (Mori et al., 2020).

Scientific Research Applications

Flavor Molecule Encapsulation : 4-Hydroxy-3-methoxybenzoic acid, a flavoring agent in foods, has been successfully intercalated into layered double hydroxide to produce nanohybrids. This study investigates the structure and release kinetics of these nanohybrids (Hong, Oh, & Choy, 2008).

Natural Product Chemistry : A study on Gentiana species led to the isolation of a new aromatic glucoside, 2-hydroxy-3-methoxybenzoic acid glucose ester, and other compounds, characterized by spectral methods and chemical reactions (Kuo, Yen, Chung, & Lin, 1996).

Organic Synthesis Methodology : Research on the directed ortho-metalation of unprotected benzoic acids provided a methodology for the preparation of various substituted 2-methoxybenzoic acids, demonstrating potential utility for the synthesis of complex molecules (Nguyen, Castanet, & Mortier, 2006).

Food Irradiation Process : A study compared the hydroxylation process for methoxy- and hydroxy-benzoic acids induced by γ-radiation, relevant for understanding food irradiation effects (Gaisberger & Solar, 2001).

Polymer Science : The synthesis and characterization of isotopically labelled monomers and polymers of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid were described, including kinetic studies and thermal behavior analysis (Nießner, Mühlebach, Lyerla, Facey, & Fyfe, 1993).

Chemical Synthesis : Research on the synthesis of vibralactone involved the use of methyl 2-methoxybenzoate and demonstrated an efficient synthesis method without protecting groups, highlighting the chemical's utility in complex organic syntheses (Zhou & Snider, 2008).

Environmental Analysis : A study focused on the determination of hydroxylated benzophenone UV absorbers in environmental water samples, showing the relevance of 2-hydroxybenzoic acid derivatives in environmental monitoring (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Safety and Hazards

2-Hydroxy-6-methoxybenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

The future directions of 2-Hydroxy-6-methoxybenzoic acid research could involve further exploration of its analgesic effects, as well as its potential uses in the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma . Additionally, more research could be conducted to fully understand its mechanism of action .

Mechanism of Action

Target of Action

It has been used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma .

Mode of Action

It exhibits significant analgesic effects , suggesting it may interact with pain receptors or pathways.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

It is known to exhibit significant analgesic effects , indicating that it may modulate pain signaling pathways at the molecular and cellular levels.

Action Environment

It is known that the compound forms explosive mixtures with air on intense heating , suggesting that its stability and efficacy may be affected by temperature and other environmental conditions.

properties

IUPAC Name |

2-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQLHHARJUJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343682 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3147-64-6 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

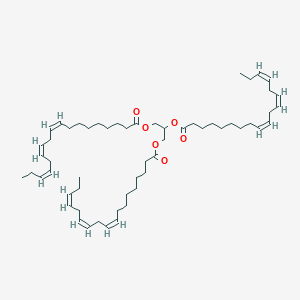

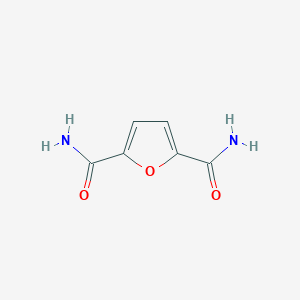

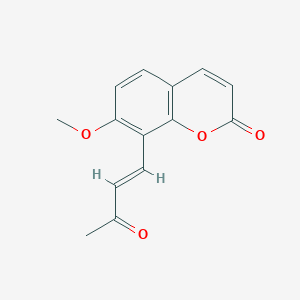

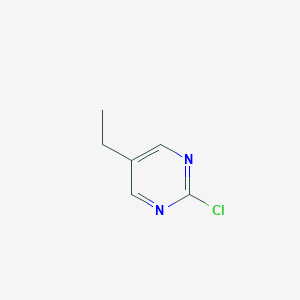

Feasible Synthetic Routes

Q & A

Q1: What is the origin and significance of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been identified as a natural fumigant present in the root barks of the Securicicidaca longepedunculata plant. [] This compound exhibits biocide effects against insects commonly found in stored grains, highlighting its potential for pest control applications. []

Q2: What is the structural characterization of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid possesses a molecular formula of C8H8O4 with a molecular weight of 168.15 g/mol. [] Its structure has been elucidated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas-Liquid Chromatography (GLC), and 1H-Nuclear Magnetic Resonance (NMR) spectrometry. []

Q3: How has terahertz spectroscopy contributed to understanding 6-Methoxysalicylic acid?

A: Terahertz time-domain spectroscopy (THz-TDS) has been employed to investigate the characteristic absorption spectra of 6-Methoxysalicylic acid and its isomers (3- and 4-methoxysalicylic acid) within the 0.4–3.0 THz range. [] These studies, coupled with density functional theory calculations, provided insights into the vibrational modes, chemical bonds, and weak interactions present in the molecule. []

Q4: What types of weak interactions dominate in 6-Methoxysalicylic acid?

A: Analysis using the Interaction Region Indicator (IRI) and Energy Decomposition Analysis based on Forcefield (EDA-FF) revealed that van der Waals interactions predominantly govern the weak interactions in 6-Methoxysalicylic acid. [] The analysis also highlighted subtle differences in intra- and intermolecular hydrogen bonding patterns among the three isomers. []

Q5: Has 6-Methoxysalicylic acid been investigated for its smooth muscle relaxant properties?

A: Yes, research on Brickellia veronicaefolia extracts identified 6-Methoxysalicylic acid as one of the compounds responsible for inhibiting spontaneous contractions in the guinea-pig ileum. [] Its activity, comparable to that of papaverine, suggests potential therapeutic applications for gastrointestinal disorders. []

Q6: Is there a connection between 6-Methoxysalicylic acid and tannins?

A: Studies on the tannins of Cassia auriculata bark revealed that oxidation of a trimethyl ether derivative with potassium permanganate yielded 2,4-dimethoxybenzoic acid and 6-Methoxysalicylic acid as products. [] This finding suggests a structural relationship between 6-Methoxysalicylic acid and certain tannin components. []

Q7: What are the analytical methods used for quantifying 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been utilized as an internal standard in high-performance liquid chromatography (HPLC) methods developed for determining the plasma concentration of 10-hydroxycarbamazepine, the active metabolite of oxcarbazepine, in patients with epilepsy. []

Q8: What is the significance of 6-Methoxysalicylic acid in traditional medicine?

A: 6-Methoxysalicylic acid has been isolated from Curculigo orchioides Gaertn, a plant traditionally used in Chinese medicine. [] While its specific role in traditional remedies remains unclear, its presence in Curculigo orchioides hints at potential medicinal properties yet to be fully explored. []

Q9: Has 6-Methoxysalicylic acid been found in other plant species?

A: Yes, 6-Methoxysalicylic acid has been isolated from various plant species, including Securidaca longipedunculata [, ], Curculigo orchioides Gaertn [], Cassia auriculata [], Brickellia veronicaefolia [], Curculigo annamitica Gagnep [], and Solidago virgaurea []. This widespread occurrence suggests a potentially significant role in plant biochemistry and potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)